![molecular formula C14H23NO4 B12295248 2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B12295248.png)
2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-O-terc-butil 3-O-metil 3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-2,3-dicarboxilato es un compuesto orgánico complejo con una estructura única.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 2-O-terc-butil 3-O-metil 3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-2,3-dicarboxilato típicamente involucra múltiples pasos, incluyendo la formación del núcleo ciclopenta[c]pirrol y la posterior funcionalización. Los reactivos comunes utilizados en la síntesis incluyen alcohol terc-butílico, yoduro de metilo y varios catalizadores. Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para asegurar el rendimiento deseado del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizada se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-O-terc-butil 3-O-metil 3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-2,3-dicarboxilato puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o básicas.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-O-terc-butil 3-O-metil 3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-2,3-dicarboxilato tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-O-terc-butil 3-O-metil 3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-2,3-dicarboxilato involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los estudios detallados sobre sus interacciones moleculares y vías son esenciales para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-O-terc-butil 3-O-etil 3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-2,3-dicarboxilato
- 2-O-terc-butil 3-O-metil 3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-2,3-dicarboxamida
Unicidad
El 2-O-terc-butil 3-O-metil 3,3a,4,5,6,6a-hexahidro-1H-ciclopenta[c]pirrol-2,3-dicarboxilato es único debido a sus grupos funcionales específicos y configuración estructural, que confieren propiedades químicas y biológicas distintas. Sus grupos terc-butilo y metilo contribuyen a su estabilidad y reactividad, haciéndolo un compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
2-O-tert-butyl 3-O-methyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-6-5-7-10(9)11(15)12(16)18-4/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVHBBIOYWTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12295167.png)

![N-(1-cyanocyclopropyl)-2-[[1-[4-[4-(2,2-difluoro-1-hydroxyethyl)phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide](/img/structure/B12295176.png)
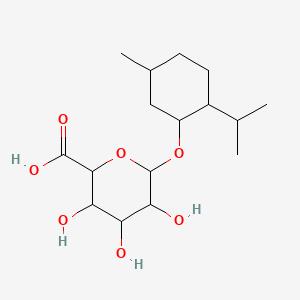
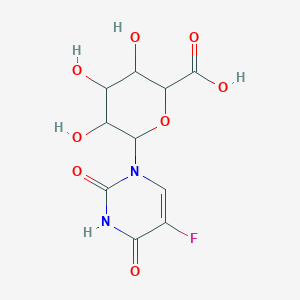
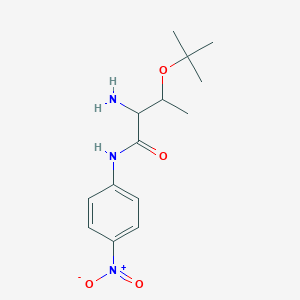
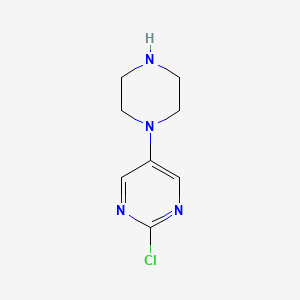


![N-[2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide](/img/structure/B12295246.png)
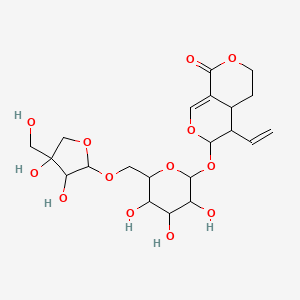
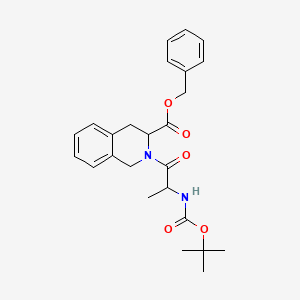
![5-Amino-6-[[5-amino-6-[3-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12295263.png)
